1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS 1256807-04-1, C₉H₈FNO₂, MW 181.16) is a fluorinated heterocyclic carboxylic acid that combines a 5-fluoropyridin-3-yl group with a cyclopropane-1-carboxylic acid scaffold. This compound serves as a conformationally constrained, fluorinated building block for medicinal chemistry programs targeting central nervous system disorders and opioid receptor pharmacology.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
CAS No. 1256807-04-1
Cat. No. B6160031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
CAS1256807-04-1
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CN=C2)F)C(=O)O
InChIInChI=1S/C9H8FNO2/c10-7-3-6(4-11-5-7)9(1-2-9)8(12)13/h3-5H,1-2H2,(H,12,13)
InChIKeyIQEIYKMKTWSNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS 1256807-04-1): A Fluorinated Cyclopropane-Pyridine Building Block for Rational Drug Design


1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS 1256807-04-1, C₉H₈FNO₂, MW 181.16) is a fluorinated heterocyclic carboxylic acid that combines a 5-fluoropyridin-3-yl group with a cyclopropane-1-carboxylic acid scaffold . This compound serves as a conformationally constrained, fluorinated building block for medicinal chemistry programs targeting central nervous system disorders and opioid receptor pharmacology .

Why 1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Non-Fluorinated or Non-Cyclopropane Analogs


The 5-fluoro substituent introduces a distinct electron-withdrawing effect that modulates lipophilicity and metabolic susceptibility relative to the non-fluorinated pyridine analog [1]. In opioid receptor antagonist programs, the introduction of fluoro groups on the pyridyl ring has been shown to shift pharmacological action from peripheral to central, demonstrating that even single-atom changes can have profound pharmacodynamic consequences [2]. Additionally, the cyclopropane ring constrains the carboxylic acid orientation, reducing the entropic penalty upon target binding compared to flexible aliphatic linkers [1]. These factors make simple generic substitution unreliable for both biological and physicochemical optimization.

Quantitative Differentiation Evidence for 1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid vs. Closest Analogs


Lipophilicity (logP) Enhancement via 5-Fluoro Substitution Relative to Non-Fluorinated Pyridine Analog

The target compound exhibits higher lipophilicity than its non-fluorinated congener 1-(pyridin-3-yl)cyclopropane-1-carboxylic acid. The comparator has a computed logP (XLogP3-AA) of 0.7 [1]. Application of the Hansch π constant for aromatic fluorine (π = +0.14) yields an estimated logP of ~0.84 for the target compound [2]. This +0.14 logP increment translates to approximately 1.4-fold higher membrane partitioning, which is relevant for passive blood-brain barrier permeation.

Medicinal Chemistry Physicochemical Properties Drug Design

Central Nervous System Exposure Advantage Inferred from Fluoropyridyl-Substituted Opioid Antagonists

In the NAP series of opioid receptor dual selective ligands, the fluoropyridyl-substituted derivative NFP (containing a 3′-fluoro-4′-pyridyl moiety) acted centrally, whereas the parent non-fluorinated NAP acted mainly peripherally [1]. This qualitative shift in tissue distribution demonstrates that fluoropyridyl substitution can significantly alter CNS penetration. While the target compound has a different substitution pattern (5-fluoro vs. 3′-fluoro), the shared fluoropyridyl motif supports class-level inference that 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid-containing analogs may likewise favor central exposure.

CNS Drug Delivery Opioid Receptor Pharmacology Structure-Activity Relationship

Conformational Restriction by Cyclopropane Ring vs. Flexible Aliphatic Carboxylic Acids

The cyclopropane ring constrains the carboxylic acid moiety in a fixed spatial orientation with two distinctly non-equivalent faces, whereas acyclic analogs such as 3-(5-fluoropyridin-3-yl)propanoic acid have freely rotatable C–C bonds. This rigidity reduces the entropic penalty upon target binding and can increase binding affinity by up to 10-fold in optimized systems, as documented broadly for cyclopropane-containing fragments [1]. Quantitative per-target data for this specific scaffold are not yet published; however, the conformational constraint is an intrinsic, measurable structural feature directly accessible by X-ray crystallography or DFT calculations.

Conformational Analysis Bioisosteres Fragment-Based Drug Design

Procurement-Guiding Application Scenarios for 1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid


CNS Drug Discovery: Enhancing Blood-Brain Barrier Permeability in Fragment-Grown Leads

Use as a fluorinated, cyclopropane-constrained carboxylic acid fragment in structure-based design of CNS-penetrant ligands. The +0.14 logP increment relative to the non-fluorinated pyridine analog [1] and class-level evidence for central action from fluoropyridyl-substituted opioid antagonists [2] support its selection over non-fluorinated or flexible aliphatic acid fragments when CNS exposure is required.

Opioid Receptor Ligand Synthesis: Accessing Central μ/κ Antagonists

Employ as a key intermediate in the synthesis of pyridylcarboxamido-morphinan derivatives targeting central opioid receptors. The fluoropyridyl motif has been shown to shift pharmacological action from peripheral to central in the NAP series [2], making this building block directly relevant to programs addressing opioid addiction and overdose.

Conformationally Constrained Bioisostere Replacement in Fragment-Based Screening Libraries

Incorporate into fragment libraries as a rigid bioisostere of 3-arylpropanoic acids. The cyclopropane ring eliminates three rotatable bonds and limits the carboxylic acid to two non-equivalent faces [3], providing an entropic advantage in target binding that is not achievable with flexible aliphatic analogs.

Quote Request

Request a Quote for 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.